Hdac6-IN-17

HDAC6 HDAC8 Selectivity

HDAC6-IN-17 (compound 5b) is a quinazolin-4(3H)-one-based HDAC6 antagonist offering a distinct selectivity profile—150 nM (HDAC6), 1,400 nM (HDAC8), 2,300 nM (HDAC4)—that cannot be replicated by ultra-selective inhibitors like Tubastatin A or Ricolinostat. This measurable co-inhibition of HDAC8 and HDAC4 makes it indispensable for dissecting HDAC6/8/4 axis biology and drug-resistance mechanisms where HDAC4 is implicated. Procurement of this precise chemotype ensures experimental reproducibility in cancer research and SAR benchmarking. Ideal as a reference standard for quinazolin-4-one scaffold optimization.

Molecular Formula C22H17N3O3S
Molecular Weight 403.5 g/mol
Cat. No. B12386898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-17
Molecular FormulaC22H17N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO
InChIInChI=1S/C22H17N3O3S/c26-20(24-28)16-12-10-15(11-13-16)14-29-22-23-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,26)
InChIKeyBEMZSNQLNUQKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-17: A Selective Quinazolin-4-one HDAC6 Inhibitor for Oncology Research


Hdac6-IN-17 (compound 5b) is a small-molecule inhibitor belonging to the quinazolin-4(3H)-one class, designed as a selective antagonist of histone deacetylase 6 (HDAC6) [1]. It is characterized by a molecular formula of C22H17N3O3S and a molecular weight of 403.45 g/mol [2]. In vitro biochemical assays demonstrate that Hdac6-IN-17 inhibits HDAC6 with an IC50 of 150 nM, while showing reduced activity against the class I isoform HDAC8 (IC50 = 1400 nM) and the class IIa isoform HDAC4 (IC50 = 2300 nM), establishing its selectivity profile within the HDAC family [1]. The compound has demonstrated cytotoxic activity against human cancer cell lines and is primarily utilized in cancer research .

Why Hdac6-IN-17 Cannot Be Substituted by Generic HDAC6 Inhibitors


The functional consequences of HDAC6 inhibition are highly dependent on the specific isoform selectivity profile of the inhibitor. While many HDAC6 inhibitors, such as Tubastatin A and Ricolinostat (ACY-1215), achieve selectivity primarily by sparing class I HDACs like HDAC1/2/3, their activity against other isoforms like HDAC8 and HDAC4 varies considerably [1]. Hdac6-IN-17 exhibits a distinct selectivity fingerprint, with a quantifiable inhibitory effect on HDAC8 (IC50 = 1400 nM) and HDAC4 (IC50 = 2300 nM) that differs from these common comparators [2]. This nuanced profile means that in experimental systems where HDAC8 or HDAC4 activity contributes to the biological response, or where a specific balance of isoform inhibition is required, generic substitution with a highly selective HDAC6 inhibitor like Tubastatin A (which shows >1000-fold selectivity over all other isoforms except HDAC8) or ACY-1215 (which has minimal activity against HDAC4) will not replicate the same experimental outcome [1]. Therefore, procurement of the precise compound is critical for ensuring experimental reproducibility and for investigating specific biological hypotheses involving the HDAC6/8/4 axis.

Quantitative Differentiation of Hdac6-IN-17 from Key Comparators


HDAC Isoform Selectivity Profile: Hdac6-IN-17 vs. Tubastatin A

Hdac6-IN-17 exhibits a distinct selectivity profile compared to the widely used HDAC6 inhibitor Tubastatin A. While Tubastatin A is characterized by extremely high selectivity for HDAC6 over other isoforms (except HDAC8), Hdac6-IN-17 demonstrates a more moderate selectivity window with measurable activity against HDAC8 and HDAC4 [1]. Specifically, Hdac6-IN-17 inhibits HDAC6 with an IC50 of 150 nM, and also inhibits HDAC8 with an IC50 of 1400 nM and HDAC4 with an IC50 of 2300 nM [2]. In contrast, Tubastatin A inhibits HDAC6 with an IC50 of 15 nM and HDAC1 with an IC50 of 1640 nM, yielding a 1093-fold selectivity window over HDAC1, but its activity against HDAC4 is negligible [1].

HDAC6 HDAC8 Selectivity Cancer Research

Potency and Selectivity Comparison: Hdac6-IN-17 vs. Ricolinostat (ACY-1215)

Hdac6-IN-17 and the clinically evaluated HDAC6 inhibitor Ricolinostat (ACY-1215) present different selectivity trade-offs. Ricolinostat is a highly potent HDAC6 inhibitor (IC50 = 5 nM) with approximately 10-fold selectivity over class I HDACs (HDAC1 IC50 = 58 nM) and minimal activity against HDAC4 [1]. Hdac6-IN-17, while less potent on HDAC6 (IC50 = 150 nM), demonstrates a different selectivity fingerprint with quantifiable activity against HDAC8 (IC50 = 1400 nM) and HDAC4 (IC50 = 2300 nM) [2]. This contrasts with Ricolinostat's negligible activity against HDAC4 (IC50 >1 µM) [1].

HDAC6 HDAC1 Selectivity Oncology

In Vitro Cytotoxic Activity in Cancer Cell Lines

Hdac6-IN-17 demonstrates cytotoxic activity against human cancer cell lines, a key functional readout for its potential anticancer applications. In the primary research study, Hdac6-IN-17 (compound 5b) was evaluated for its antiproliferative effects, although specific IC50 values for cell lines are not detailed in the abstract [1]. However, the compound's ability to induce cytotoxicity is a key differentiating feature compared to structurally similar analogs within the quinazolin-4-one series, where it was identified as the most potent and selective HDAC6 inhibitor [1].

Antiproliferative Cancer Cytotoxicity HDAC6

Optimal Research Applications for Hdac6-IN-17 Based on Quantitative Evidence


Investigating the HDAC6/8/4 Isoform Axis in Cancer Biology

Based on its unique selectivity profile, Hdac6-IN-17 is an optimal tool for studies aiming to dissect the combined or differential roles of HDAC6, HDAC8, and HDAC4 in cancer cell proliferation and survival. Its measurable activity against HDAC8 (IC50 = 1400 nM) and HDAC4 (IC50 = 2300 nM) distinguishes it from ultra-selective HDAC6 inhibitors like Tubastatin A, making it suitable for experiments where co-inhibition of these isoforms is hypothesized to be biologically relevant [1]. This scenario is particularly valuable in drug-resistant cancer models where HDAC4 has been implicated in mediating resistance mechanisms.

Structure-Activity Relationship (SAR) Studies for Quinazolin-4-one HDAC Inhibitors

As the lead compound from a series of 19 novel quinazolin-4(3H)-one analogs, Hdac6-IN-17 (compound 5b) serves as a benchmark for SAR studies aimed at optimizing HDAC6 selectivity and potency within this chemical scaffold [1]. Researchers developing next-generation HDAC inhibitors can use Hdac6-IN-17 as a reference standard to evaluate how structural modifications to the quinazolin-4-one core affect isoform selectivity and cellular cytotoxicity.

Pharmacological Tool for Differentiating HDAC6-Dependent Cellular Responses

The compound's ability to induce cytotoxicity in cancer cell lines, combined with its distinct selectivity profile, makes it a valuable pharmacological tool for validating HDAC6 as a therapeutic target in specific cancer subtypes. By using Hdac6-IN-17 alongside more selective HDAC6 inhibitors like Ricolinostat, researchers can deconvolve which cellular phenotypes are strictly HDAC6-dependent and which may be influenced by off-target activity on HDAC8 or HDAC4 [1]. This approach strengthens target validation studies and aids in the interpretation of complex biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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